molecular formula C₄₉H₈₈O₂ B1663489 Cholesteryl behenate CAS No. 61510-09-6

Cholesteryl behenate

Cat. No. B1663489
CAS RN: 61510-09-6
M. Wt: 709.2 g/mol
InChI Key: WBOQXYUYHINMOC-FTAWAYKBSA-N
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Description

Cholesteryl behenate is a cholesterol ester associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .


Synthesis Analysis

Cholesterol esters of long-chain saturated fatty acids (C12 to C22), as well as those of the CIS unsaturated fatty acids (oleic, linoleic, and linolenic), were prepared by the ester interchange method . This method starts with cholesteryl acetate and the methyl esters of the fatty acids, using sodium ethylate as a catalyst .


Molecular Structure Analysis

The molecular formula of Cholesteryl behenate is C49H88O2 . The molecular weight is 709.22 . The SMILES string representation is [H][C@@]1(CC[C@@]2([H])[C@]3([H])CC=C4CC@H[C@@]3([H])CC[C@]12C)OC(=O)CCCCCCCCCCCCCCCCCCCCC)C@HCCCC(C)C .


Chemical Reactions Analysis

Cholesteryl behenate is associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .


Physical And Chemical Properties Analysis

Cholesteryl behenate is a solid at room temperature . It is highly pure (>99%) and is stored in a freezer .

Scientific Research Applications

Analytical Chemistry: Standard in Mass Spectrometry

Cholesteryl behenate is utilized as a standard in electrospray ionization tandem mass spectrometry for the analysis of cholesterol and cholesteryl esters . This application is crucial for the accurate quantification and identification of these compounds in biological samples, which is essential for various biochemical studies.

Biophysics: Study of Lipoprotein Structure

In biophysical research, cholesteryl behenate is associated with the neutral core of low-density lipoprotein (LDL) . The study of LDL structure and its interaction with cholesteryl behenate can provide insights into cardiovascular diseases and the development of potential treatments.

Medical Research: Atherosclerosis Studies

Cholesteryl behenate plays a role in the hydrolysis process of receptor-LDL complexes in lysosomes, releasing cholesterol from the esters . A defective enzyme responsible for this hydrolysis can lead to the formation of atherosclerotic lesions . Therefore, it’s used in medical research to understand and potentially treat atherosclerosis.

Drug Delivery Systems

Cholesterol-based compounds like cholesteryl behenate are explored for their potential in drug delivery systems . Their structural properties can be harnessed to create delivery vehicles that can effectively transport therapeutic agents to targeted areas in the body.

Development of Liquid Crystals and Gelators

Cholesteryl behenate contributes to the field of materials science through the development of cholesterol-based liquid crystals and gelators . These materials have unique properties that make them suitable for various technological applications, including displays and sensors.

Bioimaging Techniques

In bioimaging, cholesteryl behenate derivatives are investigated for their use in enhancing imaging techniques . They can be incorporated into compounds that provide better contrast or specificity in imaging biological tissues, aiding in diagnostics and research.

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Understanding the role of cholesterol and deciphering the underlying molecular events in development is highly relevant to developing new therapies . Cholesteryl behenate, also known as Cholesteryl docosanoate, Cholesterol, docosanoate, Cholesteryl behenate, Cholest-5-en-3-ol (3β)-, docosanoate, Cholesterol behenate is a product in category Cholesterols .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOQXYUYHINMOC-FTAWAYKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H88O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210508
Record name Cholesteryl behenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl behenate

CAS RN

61510-09-6
Record name Cholesteryl behenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61510-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl behenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesteryl behenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL BEHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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